(S,E)-N-(4-(4-Acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide
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Overview
Description
ACT-451840 is an aspartic endopeptidase inhibitor with potent activity against sensitive and resistant Plasmodium falciparum strains. The dual activity of ACT-451840 against asexual and sexual stages of P. falciparum and the activity on P. vivax have the potential to meet the specific profile of a target compound that could replace the fast-acting artemisinin component and harbor additional gametocytocidal activity and, thereby, transmission-blocking properties. The fast parasite reduction ratio (PRR) and gametocytocidal effect of ACT-451840 were recently also confirmed in a clinical proof-of-concept (POC) study. ACT-451840 is a potential treatment for malaria.
Scientific Research Applications
Antimalarial Drug Development
One significant application of this compound is in antimalarial drug development. It has been identified for its antimalarial activity via a new and yet unknown mechanism of action, leading to its selection for clinical development (Boss et al., 2016).
Anticancer Research
This compound has also been explored in the context of cancer research. In a study involving various piperazine derivatives, including this compound, inhibition of K-562 cell proliferation and induction of erythroid differentiation in leukemia cells were observed, demonstrating its potential in anticancer treatments (Saab et al., 2013).
Antiproliferative Effects
Another study found that this compound, among other piperazine derivatives, showed antiproliferative effects against leukemia cell lines, which might be beneficial in developing new therapeutic strategies for leukemia (Cunico et al., 2009).
Androgen Receptor Downregulation
Additionally, this compound has been studied in the context of androgen receptor downregulation, which is particularly relevant for the treatment of advanced prostate cancer (Bradbury et al., 2013).
Dopamine D4 Ligand Activity
Research has also been conducted on derivatives of this compound for their high affinity and selectivity as dopamine D4 receptor ligands, suggesting potential applications in neurological disorders (Perrone et al., 1998).
properties
CAS RN |
1314143-88-8 |
---|---|
Product Name |
(S,E)-N-(4-(4-Acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide |
Molecular Formula |
C47H54N6O3 |
Molecular Weight |
750.988 |
IUPAC Name |
(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1 |
InChI Key |
BQZUYCCCNXOADJ-TVNMEPFQSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |
Appearance |
Solid powder |
synonyms |
ACT-451840; ACT 451840; ACT451840; (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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